molecular formula C22H23N5O2 B2479964 2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 371116-80-2

2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2479964
CAS RN: 371116-80-2
M. Wt: 389.459
InChI Key: JDNKGFPHXFUUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinoxaline derivative . Quinoxalines are a class of N-heterocyclic compounds that have been the subject of significant research due to their diverse pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties .


Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One approach involves the condensation of o-phenylenediamine with glyoxal . Another method involves the use of phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives has been studied extensively. For example, the X-ray crystal structures of the catalytic domain of the EphA3 tyrosine kinase in complex with two type I inhibitors were used to design type I1/2 and II inhibitors .


Chemical Reactions Analysis

Quinoxalines undergo various chemical reactions. For instance, they can undergo diazotization reactions, nitration reactions, oxidation reactions, and substitution reactions . They can also undergo reduction, condensation, and cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives vary. For example, quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is the Eph Tyrosine Kinase . This kinase plays a crucial role in many cellular processes, including cell adhesion, migration, and proliferation.

Mode of Action

The compound acts as a Type I1/2 and II Eph Tyrosine Kinase inhibitor . It binds to the kinase domain of the Eph receptor, leading to the displacement of the Phe side chain of the DFG motif . This interaction inhibits the kinase activity, thereby preventing the downstream signaling events.

Biochemical Pathways

By inhibiting the Eph Tyrosine Kinase, the compound disrupts the Eph-ephrin signaling pathway . This pathway is involved in various cellular processes, including cell adhesion, migration, and proliferation. The inhibition of this pathway can lead to changes in these processes.

Result of Action

The inhibition of the Eph Tyrosine Kinase by the compound can lead to changes in cell adhesion, migration, and proliferation . These changes at the molecular and cellular level can have various effects, depending on the specific cellular context.

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, including cancerous cells, AIDS, plant viruses, and schizophrenia . Given their importance, future research will likely continue to explore new synthetic routes and potential applications for these compounds.

properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-2-29-14-8-13-24-22(28)18-19-21(26-17-12-7-6-11-16(17)25-19)27(20(18)23)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14,23H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNKGFPHXFUUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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